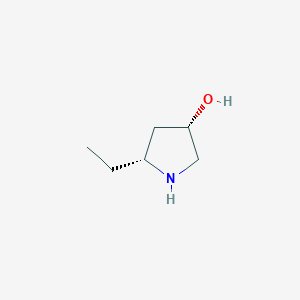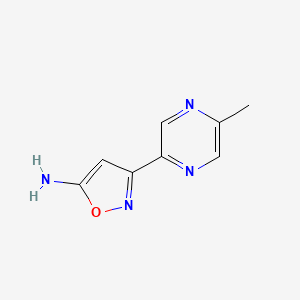
3-(5-Methylpyrazin-2-yl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylpyrazin-2-yl)isoxazol-5-amine is a heterocyclic compound with the molecular formula C8H8N4O. It is characterized by the presence of an isoxazole ring fused with a pyrazine ring, making it a unique structure in the realm of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyrazin-2-yl)isoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include ambient temperature and mild basic conditions, such as the use of sodium bicarbonate (NaHCO3) .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methylpyrazin-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
3-(5-Methylpyrazin-2-yl)isoxazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential anticancer properties and is being investigated for its role in drug development.
Industry: It is used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(5-Methylpyrazin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-(5-Methylpyrazin-2-yl)isoxazol-5-amine include:
- 3-Amino-5-methylisoxazole
- 5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
- 5-Amino-3-(5-methyl-2-pyrazinyl)isoxazole .
Uniqueness
What sets this compound apart is its unique combination of the isoxazole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
3-(5-methylpyrazin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N4O/c1-5-3-11-7(4-10-5)6-2-8(9)13-12-6/h2-4H,9H2,1H3 |
Clé InChI |
YLEWRQDCKQVEOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


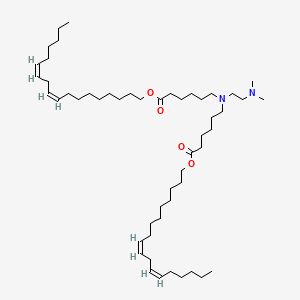
![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
![4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)

![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)
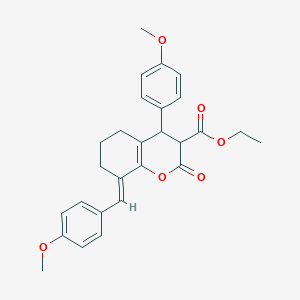


![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
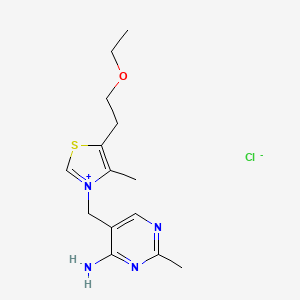
![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid](/img/structure/B13364259.png)
